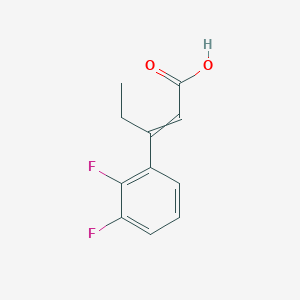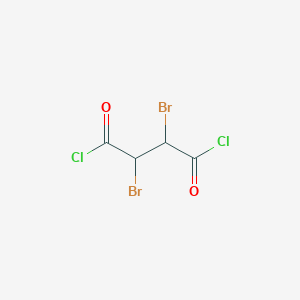
2,3-Dibromobutanedioyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromobutanedioyl dichloride is a chemical compound with the molecular formula C₄H₂Br₂Cl₂O₂. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a butanedioyl (succinyl) backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutanedioyl dichloride typically involves the bromination of butanedioyl dichloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butanedioyl backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
2,3-Dibromobutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dibromobutanedioyl derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized butanedioyl derivatives, while reduction and oxidation reactions can produce different brominated or chlorinated compounds.
科学研究应用
2,3-Dibromobutanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 2,3-Dibromobutanedioyl dichloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biological systems, it can interact with proteins and enzymes, leading to modifications that affect their function.
相似化合物的比较
2,3-Dibromobutanedioyl dichloride can be compared with other similar compounds such as:
2,3-Dichlorobutanedioyl dichloride: Similar in structure but with chlorine atoms instead of bromine.
2,3-Dibromosuccinic acid: Lacks the dichloride functionality but has similar bromine substitution.
Succinyl chloride: A simpler compound with only chlorine atoms and no bromine.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in chemical synthesis.
属性
CAS 编号 |
856196-55-9 |
|---|---|
分子式 |
C4H2Br2Cl2O2 |
分子量 |
312.77 g/mol |
IUPAC 名称 |
2,3-dibromobutanedioyl dichloride |
InChI |
InChI=1S/C4H2Br2Cl2O2/c5-1(3(7)9)2(6)4(8)10/h1-2H |
InChI 键 |
JIFATMSCIHKDCF-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)Cl)Br)(C(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
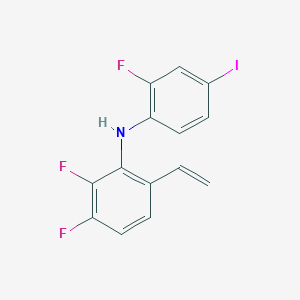
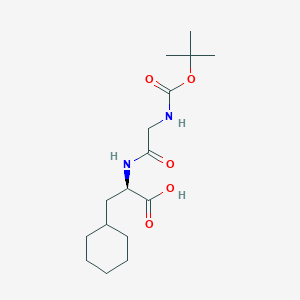
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
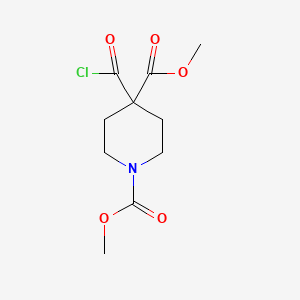
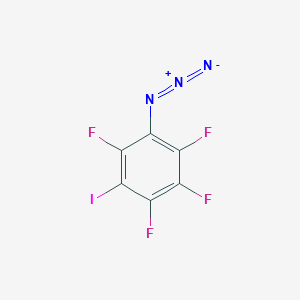
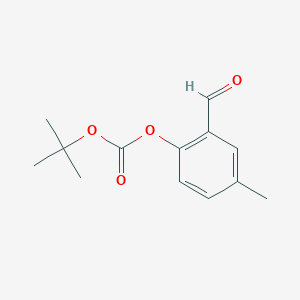
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
